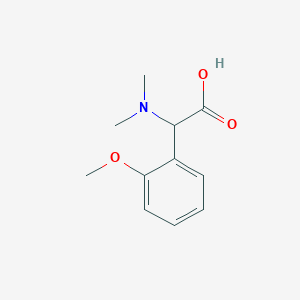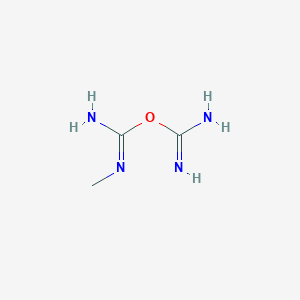
3-Chloro-4-ethoxy-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Chloro-4-éthoxy-1,2,5-thiadiazole est un composé hétérocyclique contenant des atomes de soufre, d'azote, de chlore et d'oxygène. Il appartient à la classe des thiadiazoles, connus pour leurs diverses activités biologiques et leurs applications dans divers domaines tels que la chimie médicinale, l'agriculture et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Chloro-4-éthoxy-1,2,5-thiadiazole implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de l'éthoxyamine avec le chlorure de thionyle pour former un intermédiaire, qui est ensuite mis à réagir avec un agent chlorant pour donner le composé souhaité. Les conditions réactionnelles incluent souvent l'utilisation de solvants organiques tels que le diméthylformamide ou le tétrahydrofurane, et la présence d'un catalyseur comme le chlorure de tétraéthylammonium .
Méthodes de production industrielle
La production industrielle du 3-Chloro-4-éthoxy-1,2,5-thiadiazole peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Chloro-4-éthoxy-1,2,5-thiadiazole subit diverses réactions chimiques, notamment:
Réactions de substitution : L'atome de chlore peut être substitué par des nucléophiles tels que les amines ou les thiols.
Oxydation et réduction : Le cycle thiadiazole peut subir une oxydation ou une réduction dans des conditions spécifiques.
Réactions de cyclisation : Il peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Réactions de substitution : Des réactifs comme les amines, les thiols et les alcoolates sont couramment utilisés. Les conditions impliquent souvent un chauffage doux et l'utilisation de solvants polaires.
Oxydation et réduction : Des agents oxydants comme le peroxyde d'hydrogène ou des agents réducteurs comme le borohydrure de sodium sont utilisés dans des conditions contrôlées.
Réactions de cyclisation : Des catalyseurs tels que les acides de Lewis sont utilisés pour faciliter la cyclisation.
Principaux produits formés
Produits de substitution : Divers thiadiazoles substitués avec différents groupes fonctionnels.
Produits d'oxydation : Dérivés oxydés du cycle thiadiazole.
Produits cyclisés : Composés hétérocycliques complexes avec des activités biologiques potentielles.
Applications de la recherche scientifique
Le 3-Chloro-4-éthoxy-1,2,5-thiadiazole a plusieurs applications dans la recherche scientifique:
Chimie médicinale : Il est étudié pour ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires potentielles
Agriculture : Utilisé comme élément de base pour la synthèse de produits agrochimiques ayant des activités herbicides et fongicides.
Science des matériaux : Utilisé dans le développement de matériaux avancés tels que les polymères et les nanomatériaux présentant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 3-Chloro-4-éthoxy-1,2,5-thiadiazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber les enzymes ou les récepteurs en se liant à leurs sites actifs, perturbant ainsi les processus cellulaires normaux. Par exemple, dans la recherche anticancéreuse, il peut inhiber des enzymes clés impliquées dans les voies de prolifération et de survie cellulaires .
Applications De Recherche Scientifique
3-Chloro-4-ethoxy-1,2,5-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and anti-inflammatory properties
Agriculture: Used as a building block for the synthesis of agrochemicals with herbicidal and fungicidal activities.
Materials Science: Employed in the development of advanced materials such as polymers and nanomaterials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-ethoxy-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby disrupting normal cellular processes. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation and survival pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Dichloro-1,2,5-thiadiazole : Connu pour son utilisation comme inhibiteur de la nitrification dans le sol.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine : Utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole : Utilisé dans le développement d'agents bêta-bloquants.
Unicité
Le 3-Chloro-4-éthoxy-1,2,5-thiadiazole se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité et une activité biologique spécifiques. Son groupe éthoxy améliore sa solubilité et ses interactions potentielles avec les cibles biologiques, ce qui en fait un composé précieux en chimie médicinale et dans d'autres domaines.
Propriétés
Formule moléculaire |
C4H5ClN2OS |
|---|---|
Poids moléculaire |
164.61 g/mol |
Nom IUPAC |
3-chloro-4-ethoxy-1,2,5-thiadiazole |
InChI |
InChI=1S/C4H5ClN2OS/c1-2-8-4-3(5)6-9-7-4/h2H2,1H3 |
Clé InChI |
QLHSAELBBONESC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NSN=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12116719.png)


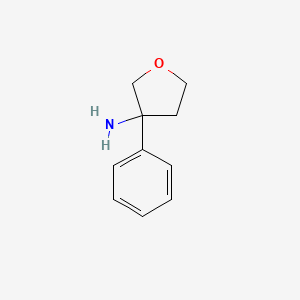
![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)
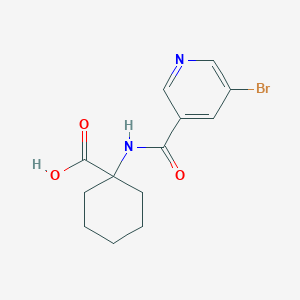
![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)
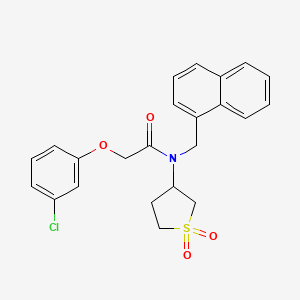
![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)

